molecular formula C7H9N3O3 B2877970 1-methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid CAS No. 1353631-67-0

1-methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2877970
CAS No.: 1353631-67-0
M. Wt: 183.167
InChI Key: JUYUMXYQWWBXPS-UHFFFAOYSA-N
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Description

1-Methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound with a pyrazole ring structure

Preparation Methods

The synthesis of 1-methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-Methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes, leading to the modulation of cellular functions. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and to design more effective derivatives .

Comparison with Similar Compounds

1-Methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-methyl-5-(methylcarbamoyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-8-6(11)4-3-5(7(12)13)10(2)9-4/h3H,1-2H3,(H,8,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYUMXYQWWBXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C(=C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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